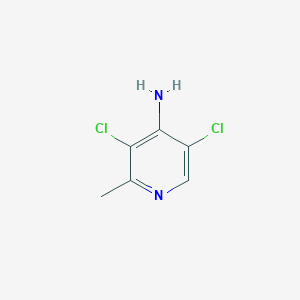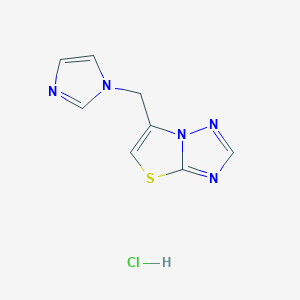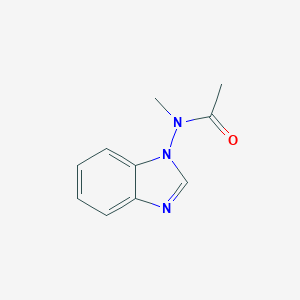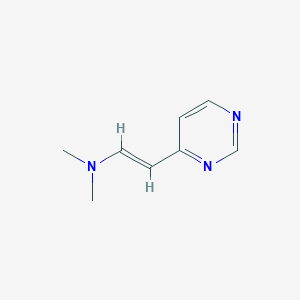
4-(2-(Dimethylamino)vinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones, involves the enamination of 2-methyl-4-pyrones with DMF-DMA, leading to highly reactive substrates that can undergo various conjugate addition/elimination or cycloaddition/elimination reactions. This process enables the selective transformation into conjugated and isoxazolyl-substituted structures, demonstrating the complexity and versatility in synthesizing similar dimethylamino vinyl pyrimidine derivatives (Obydennov et al., 2022).
Molecular Structure Analysis
Studies on similar molecules, such as 6-amino-5-[(E)-1,2-bis(methoxycarbonyl)vinyl]-2-methoxy-3-methylpyrimidin-4(3H)-one, reveal that these compounds contain a pyrimidine ring and a bis(methoxycarbonyl)vinyl moiety with specific molecular dimensions indicating delocalized bonding within the pyrimidine ring. This structural analysis sheds light on the molecular architecture of 4-(2-(Dimethylamino)vinyl)pyrimidine analogs (Low et al., 1994).
Chemical Reactions and Properties
6-Vinyl- and 6-(azavinyl)pyrimidinediones, compounds bearing resemblance in functional groups to 4-(2-(Dimethylamino)vinyl)pyrimidine, undergo cycloaddition reactions with electron-deficient olefins. These reactions highlight the reactivity of the dimethylamino vinyl group in pyrimidine derivatives towards forming more complex heterocycles through cycloaddition and Michael-type reactions, offering insight into potential chemical behaviors (Walsh & Wamhoff, 1989).
Physical Properties Analysis
The photophysical properties of compounds structurally similar to 4-(2-(Dimethylamino)vinyl)pyrimidine, such as enamino-substituted 4-pyrones, exhibit solvatochromism accompanied by a strong increase in fluorescence intensity in alcohols. These findings provide a basis for understanding the photophysical behavior of 4-(2-(Dimethylamino)vinyl)pyrimidine derivatives, which could demonstrate valuable photophysical properties like large Stokes shift and good quantum yield (Obydennov et al., 2022).
Chemical Properties Analysis
The reactivity of the dimethylamino group in 4-(2-(Dimethylamino)vinyl)pyrimidine and its analogs is highlighted in studies showing hindered internal rotation around the C–N bond. This characteristic impacts the electronic properties of the molecule, influencing its chemical behavior and interactions. Such studies on substituted 4-(NN-dimethylamino)pyrimidines underline the nuanced chemical properties that could be expected from 4-(2-(Dimethylamino)vinyl)pyrimidine derivatives (Riand, Chenon, & Lumbroso-Bader, 1980).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
4-(2-(Dimethylamino)vinyl)pyrimidine derivatives exhibit a range of biological activities, making them valuable in scientific research, particularly in the field of medicinal chemistry. For instance, the synthesis of new tetrahydropyrimidine derivatives, including 6-(2-(dimethylamino)vinyl)-1,2,3,4tetrahydropyrimidine, has shown promising antimicrobial properties. These derivatives are synthesized using 1,2,3,4-tetrahydropyrimidine-5-carboxylate as a versatile building block. The antimicrobial evaluation of these compounds has revealed significant potential, highlighting the importance of pyrimidine derivatives in developing chemotherapeutic drugs for various diseases, including bacterial, fungal infections, and even cancer (Kheder, Mabkhot, & Farag, 2011).
Molecular Recognition and Hydrogen Bonding
Poly(2-vinyl-4,6-diamino-1,3,5-triazine) (PVDAT) efficiently binds pyrimidine derivatives, including those similar to 4-(2-(Dimethylamino)vinyl)pyrimidine, through hydrogen bonding from water solutions. This binding capacity is crucial for molecular recognition of nucleic acid bases and their derivatives, which is essential for understanding genetic material interactions and designing drugs targeting specific genetic sequences (Asanuma, Ban, Gotoh, Hishiya, & Komiyama, 1998).
Photophysical Properties and Fluorophores Design
The study of 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones, closely related to 4-(2-(Dimethylamino)vinyl)pyrimidine, reveals their potential in designing novel merocyanine fluorophores. These compounds exhibit significant solvatochromism and enhanced fluorescence intensity in certain solvents, making them valuable in the development of photophysical probes and sensors. Their large Stokes shift and good quantum yield are particularly promising for applications requiring high sensitivity and specificity in fluorescence-based detection methods (Obydennov, Nigamatova, Shirinkin, Melnikov, Fedin, Usachev, Simbirtseva, Kornev, & Sosnovskikh, 2022).
Safety And Hazards
I couldn’t find specific safety data for “4-(2-(Dimethylamino)vinyl)pyrimidine”. However, it’s important to note that this compound is not intended for human or veterinary use1. It should be handled with care and used only for research purposes1.
Zukünftige Richtungen
The future directions for “4-(2-(Dimethylamino)vinyl)pyrimidine” are not clear due to the lack of specific information. However, the related compound “2-(2-(Dimethylamino)vinyl)-4-pyrones” has been used as a building block for the synthesis of conjugated 4-pyrone derivatives2. These derivatives have shown promising photophysical properties, suggesting potential applications in the design of novel merocyanine fluorophores2.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Eigenschaften
IUPAC Name |
(E)-N,N-dimethyl-2-pyrimidin-4-ylethenamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-11(2)6-4-8-3-5-9-7-10-8/h3-7H,1-2H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEMTDHEIXQJAS-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=NC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=NC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Dimethylamino)vinyl)pyrimidine | |
CAS RN |
20973-86-8 |
Source


|
| Record name | Ethenamine, N,N-dimethyl-2-(4-pyrimidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020973868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

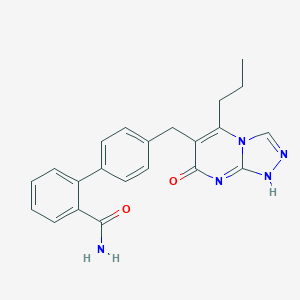
![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)

![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)

![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)
